5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of sulfonamide and is known for its potential to act as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can lead to a decrease in the production of certain molecules that are involved in the development of diseases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide are still being studied. However, it has been shown to have potential anti-inflammatory effects and may also act as an inhibitor of certain enzymes that are involved in the development of cancer and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments include its potential to act as an inhibitor of specific enzymes and its ability to bind to certain proteins. However, limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide. These include further studies on its potential to act as an inhibitor of certain enzymes involved in the development of diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, studies on the potential use of this compound in combination with other therapeutic agents may also be explored.
Synthesemethoden
The synthesis of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 5-iodo-2-methoxybenzenesulfonyl chloride with pyridine-2-carboxaldehyde in the presence of a base. The resulting product is then further reacted with an amine to form the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research are vast. This compound has been studied for its potential to act as an inhibitor of certain enzymes that are involved in the development of diseases such as cancer and Alzheimer's disease. Additionally, it has been studied for its potential to act as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
6403-40-3 |
---|---|
Produktname |
5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Molekularformel |
C13H13IN2O3S |
Molekulargewicht |
404.23 g/mol |
IUPAC-Name |
5-iodo-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
OZKBJVBTEQTNII-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)NCC2=CC=CC=N2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.